![molecular formula C10H11NO5S B3362946 4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid CAS No. 1016741-14-2](/img/structure/B3362946.png)

4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid

説明

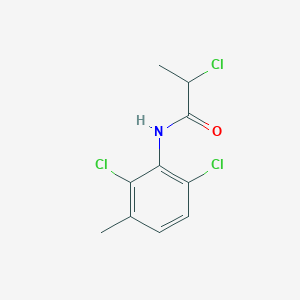

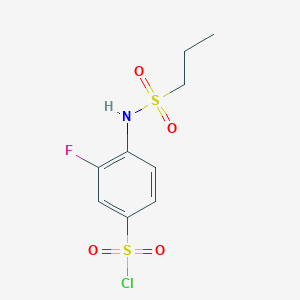

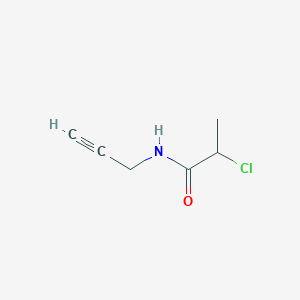

“4-[(Methylcarbamoyl)methanesulfonyl]benzoic acid” is a chemical compound with the molecular formula C10H11NO5S. It has a molecular weight of 257.26 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a methanesulfonyl and a methylcarbamoyl group attached .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . Unfortunately, specific physical and chemical properties such as solubility and boiling point are not provided in the available resources.科学的研究の応用

Reductive Ring-Opening Reactions

Methanesulfonic acid, a related compound, has been employed as an efficient and convenient substitute for ethereal HCl in reductive ring-opening reactions, demonstrating its utility in synthetic chemistry. This application involves the ring-opening of O-benzylidene acetals, showcasing the compound's potential in facilitating regioselective transformations (Zinin et al., 2007).

Synthesis of Benzoic Acid from Biomass-Derived Furan

Research has explored routes to benzoic acid starting from furan, obtained from hemicellulose, involving Diels–Alder and dehydration reactions. This synthesis highlights the role of methanesulfonic acid in facilitating environmentally friendly chemical processes, with potential applications in sustainable chemistry (Mahmoud et al., 2015).

Direct Dehydrogenative Alkylation

A manganese dioxide-methanesulfonic acid oxidation system has been developed to promote direct coupling of benzylic ethers and carbamates with ketones. This process, involving oxidative C-H bond activation, underscores the use of methanesulfonic acid in facilitating novel bond-forming reactions, contributing to the advancement of synthetic methodologies (Liu et al., 2013).

Discovery of New Receptor Antagonists

In medicinal chemistry, derivatives of 4-[(methylcarbamoyl)methanesulfonyl]benzoic acid have been investigated for their potential as receptor antagonists. This research signifies the compound's relevance in drug discovery, particularly in identifying new therapeutic agents (Naganawa et al., 2006).

New Synthesis Methods

The development of new synthetic routes for producing 4-(methylsulfonyl)benzoic acid from related precursors has been documented, highlighting innovations in chemical synthesis aimed at cost reduction and environmental protection. This research demonstrates the ongoing efforts to optimize the production of chemically significant compounds (Yin, 2002).

作用機序

Target of Action

It is known that this compound is a type of organoboron compound , which are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals .

Mode of Action

As an organoboron compound, it likely participates in suzuki-miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group to a palladium complex .

Biochemical Pathways

Organoboron compounds like this one are often used in organic synthesis, including the synthesis of pharmaceuticals . Therefore, it can be inferred that this compound may play a role in various biochemical pathways depending on the specific context of its use.

Result of Action

As an organoboron compound, it likely participates in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis, including the synthesis of pharmaceuticals . Therefore, the result of its action may vary depending on the specific context of its use.

特性

IUPAC Name |

4-[2-(methylamino)-2-oxoethyl]sulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5S/c1-11-9(12)6-17(15,16)8-4-2-7(3-5-8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXFKWCVSHAAGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

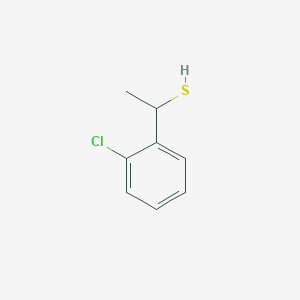

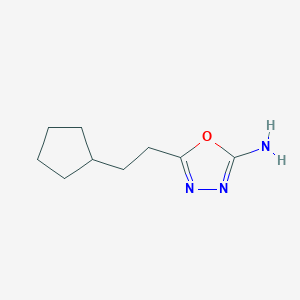

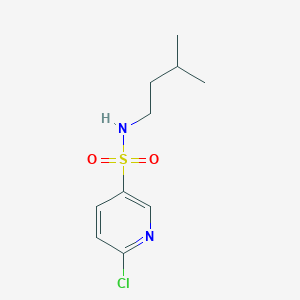

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3362868.png)

![3-[(2-Ethoxyethoxy)methyl]aniline](/img/structure/B3362928.png)

![6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3362952.png)